6-Methyl-1,4-diazepane

Overview

Description

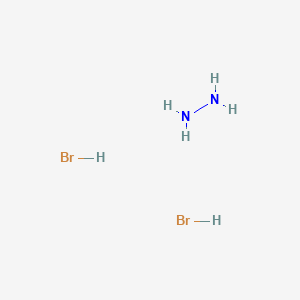

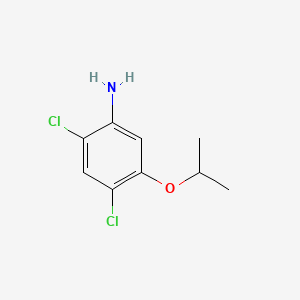

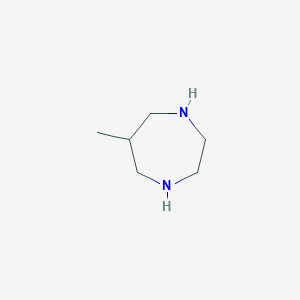

6-Methyl-1,4-diazepane is a chemical compound with the molecular formula C6H14N2 . It is a derivative of diazepane, a seven-membered heterocyclic compound with two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been reported in the literature . For instance, a method for producing 1,4-diazepane derivatives involves reacting a compound in a solvent in the presence of triphenylphosphine and diisopropyl azodicarboxylate . Another method involves the synthesis of alprazolam and diazepam from 2-amino-5-chloro benzophenone under mild conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a seven-membered ring with two nitrogen atoms . The compound has a molecular weight of 114.189 Da .Chemical Reactions Analysis

1,4-Diazepines, including this compound, are associated with a wide range of biological activities . They have been actively studied for their synthesis, reactions, and biological evaluation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3, a boiling point of 157.4±8.0 °C at 760 mmHg, and a vapor pressure of 2.8±0.3 mmHg at 25°C .Scientific Research Applications

Neuropharmacological Applications

- Epilepsy Treatment : Research on compounds structurally related to 6-Methyl-1,4-diazepane, like perampanel, has shown potential in treating refractory status epilepticus, a severe form of epilepsy. Perampanel, an AMPA receptor antagonist, demonstrated efficacy in terminating seizures in animal models, suggesting the therapeutic potential of similar compounds for epilepsy treatment that is resistant to traditional benzodiazepines like diazepam (Hanada et al., 2014).

Behavioral and Cognitive Studies

- Anxiety and Behavior : Investigations into the behavioral effects of diazepam, which shares structural similarities with this compound, have provided insights into anxiety and risk assessment behaviors in animal models. Such studies contribute to our understanding of the anxiolytic and sedative actions of benzodiazepines and their potential side effects on cognition and memory (Ohl et al., 2001).

Mechanistic Insights and Receptor Studies

- GABAergic System Modulation : The action of diazepam and its analogs on GABA(A) receptors, which are central to the inhibitory neurotransmission in the brain, has been a key area of research. Studies have identified the specific GABA(A) receptor subtypes involved in the myorelaxant, anxiolytic, and sedative effects of diazepam, offering a deeper understanding of how modifications to the this compound structure might alter therapeutic outcomes (Crestani et al., 2001).

Toxicological Studies

- Metabolism and Toxicity : Research on the metabolism of diazepam and its metabolites in biological systems provides essential information on the drug's pharmacokinetics and potential toxic effects. Understanding the metabolic pathways and the formation of active or toxic metabolites can inform the development of safer and more effective therapeutic agents based on the this compound structure (Schwartz et al., 1967).

Future Directions

The future directions for 6-Methyl-1,4-diazepane and related compounds could involve further exploration of their biological activities and potential uses in the pharmaceutical industries . Additionally, market research reports suggest that the global market for such compounds may be subject to changes and growth in the future .

Mechanism of Action

For instance, diazepam, a well-known diazepane derivative, is a long-acting benzodiazepine used to treat panic disorders, severe anxiety, alcohol withdrawal, and seizures . Its mechanism of action involves enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain .

Properties

IUPAC Name |

6-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-7-2-3-8-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOIXFVKVPLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335112 | |

| Record name | 6-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89582-17-2 | |

| Record name | 6-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of AAZTA5 in the development of radiolabeled minigastrin analogs?

A1: AAZTA5 is a versatile bifunctional chelator that shows promise in improving the radiolabeling properties of minigastrin analogs [, ]. Minigastrin analogs are molecules that can bind to the gastrin-releasing peptide receptor, which is overexpressed in certain types of cancer cells. By attaching a radioisotope to these analogs, researchers aim to develop diagnostic and therapeutic agents for targeted cancer treatment. [, ] demonstrate that AAZTA5 can effectively chelate radiometals and conjugate them to minigastrin analogs, potentially leading to improved tumor targeting and therapeutic efficacy.

Q2: How does the use of AAZTA5 affect the in vitro performance of gastrin-releasing peptide receptor antagonists?

A2: While the provided abstracts do not detail specific in vitro results, [] indicates that incorporating AAZTA5 into a gastrin-releasing peptide receptor antagonist influenced its radiolabeling properties. Further research is needed to understand how this modification impacts the antagonist's binding affinity, selectivity, and overall efficacy in vitro. This information is crucial for evaluating the potential of AAZTA5-modified antagonists as targeted therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.